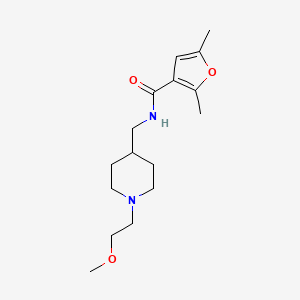
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C16H26N2O3 and its molecular weight is 294.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on available literature, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring and a piperidine moiety, which are significant for its biological interactions. The methoxyethyl side chain enhances solubility, potentially influencing its pharmacokinetics and bioavailability. The molecular formula is C15H22N2O3, with a molecular weight of 278.35 g/mol.
The biological activity of this compound is hypothesized to involve interactions with various biological targets. Similar compounds often exhibit activity by:
- Inhibiting enzyme functions , particularly in metabolic pathways.
- Modulating receptor activity , such as dopamine or serotonin receptors.
- Exerting antibacterial or antifungal effects through structural similarities to known bioactive molecules.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. For instance, it was tested against human T-lymphoblastic cell lines, showing selective cytotoxicity with an IC50 value in the low micromolar range (approximately 9 nM) against certain lines while sparing normal cells .
Enzyme Inhibition Studies
Inhibition studies have indicated that the compound may act as an inhibitor of purine nucleoside phosphorylase (PNP), which is crucial in nucleotide metabolism. The compound displayed a Ki value indicating strong binding affinity to PNP enzymes from both human and Mycobacterium tuberculosis sources, suggesting potential therapeutic applications in treating infections or cancers related to these pathways .
Case Studies
-
Case Study on Cancer Cell Lines :
- Objective : To assess the cytotoxic effects on T-cell lines.
- Method : Compounds were screened against CCRF-CEM, MOLT-4, and Jurkat cell lines.
- Results : The compound demonstrated significant cytotoxicity with selectivity for cancer cells over normal peripheral blood mononuclear cells (PBMCs) at concentrations up to 10 µM .
-
Antimicrobial Activity :
- Objective : To evaluate antibacterial properties.
- Method : The compound was tested against various bacterial strains using standard disc diffusion methods.
- Results : Preliminary results indicated moderate antibacterial activity, warranting further exploration into its mechanism of action against specific pathogens.
Comparative Analysis Table
Eigenschaften
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-12-10-15(13(2)21-12)16(19)17-11-14-4-6-18(7-5-14)8-9-20-3/h10,14H,4-9,11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYOVFCTOXEUKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














